

Application Notes: Quantitative Determination of Albumin using **Tetrabromophenolphthalein** Ethyl Ester Potassium Salt

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Compound of Interest

Compound Name: *Tetrabromophenolphthalein*

Cat. No.: *B075775*

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Introduction

Tetrabromophenolphthalein ethyl ester potassium salt (TBPE-K) is a sensitive spectrophotometric reagent utilized in the colorimetric determination of albumin, particularly in urine for the diagnosis and monitoring of conditions such as microalbuminuria.[1][2][3] This dye-binding assay is based on the principle that the association of TBPE-K with human serum albumin (HSA) in a micellar environment induces a measurable color change.[2][4] The intensity of the resulting color is directly proportional to the albumin concentration in the sample. This method offers a sensitive alternative to traditional dye-binding assays for quantifying low concentrations of albumin.[2]

Principle of the Assay

The TBPE-K albumin assay relies on the formation of a complex between the anionic TBPE-K dye and cationic sites on the albumin molecule.[2][5] This interaction is facilitated by the presence of a non-ionic surfactant, such as Triton X-100, which forms micelles.[2][4] The incorporation of the dye and albumin into the micellar structure shifts the absorption wavelength of the dye, leading to a distinct color change from yellow-green to blue, which can be quantified spectrophotometrically.[5]

Key Assay Performance Characteristics

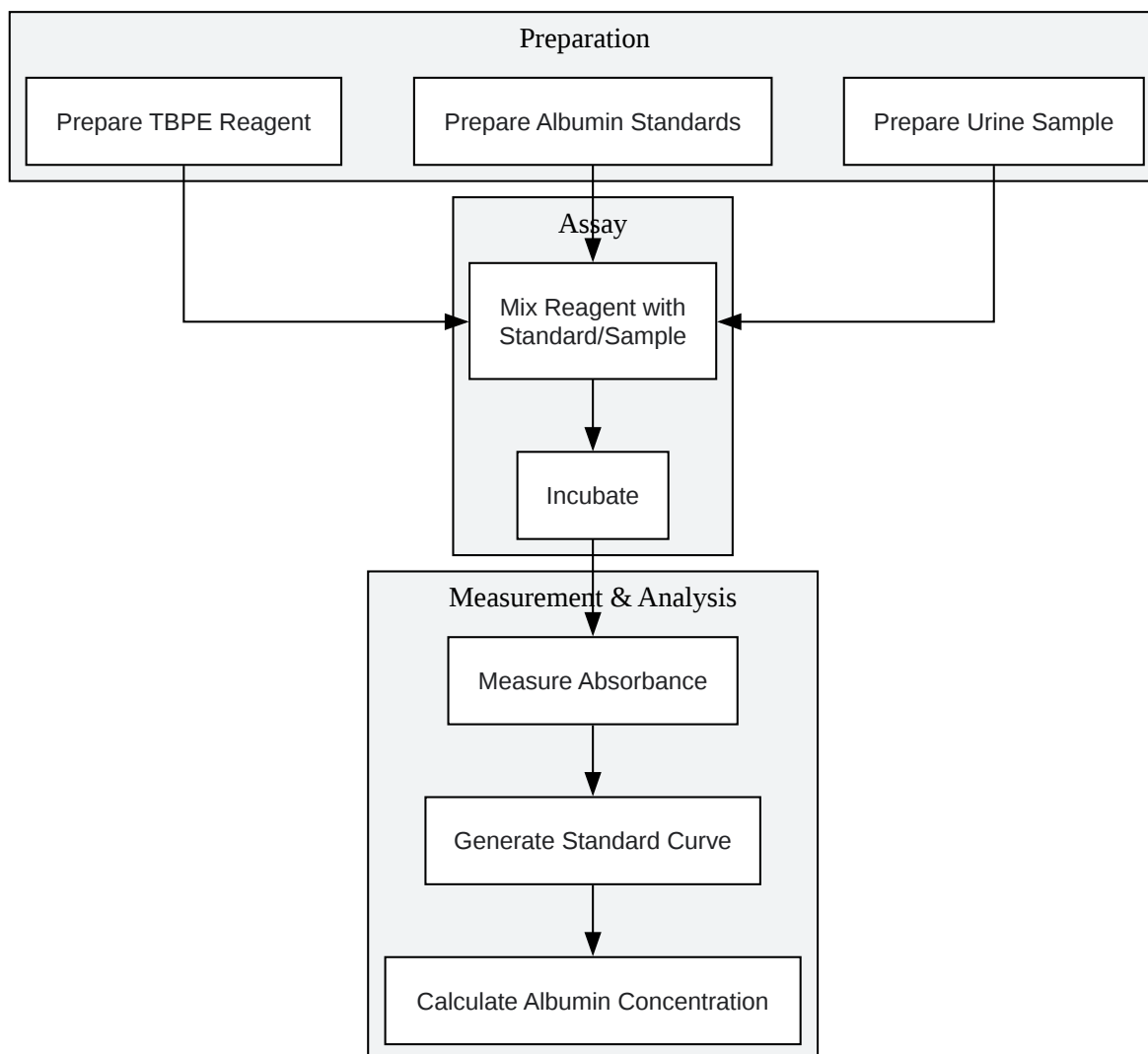
The TBPE-K assay for urinary albumin has been demonstrated to be effective for the detection of microalbuminuria, with a linear range typically between 0 and 200 mg/L.^{[1][2][3]} Key performance metrics for a published protocol are summarized below.

Parameter	Value	Reference
Linear Range	0–200 mg/L	^{[1][2]}
Limit of Detection (LOD)	4 mg/L	^[2]
Limit of Quantification (LOQ)	12 mg/L	^[2]
Intra-assay Coefficient of Variation (CV)	2.0% (at 200 mg/L)	^[2]
Inter-assay Coefficient of Variation (CV)	4.0% (at 200 mg/L)	^[2]

Interferences

A notable interference in the TBPE-K albumin assay is creatinine, which can lead to an overestimation of the albumin concentration.^{[1][2]} It has been reported that creatinine concentrations as low as 10 mg/dL can interfere with the assay.^[2] To mitigate this, it is recommended to concurrently measure the creatinine concentration in the sample (e.g., using the Jaffe reaction) and apply a mathematical correction.^{[1][2]} While the TBPE-K assay shows minimal interference from urea and glucose, other substances such as hemoglobin and lipids (lipemia) may affect the results.^[3]

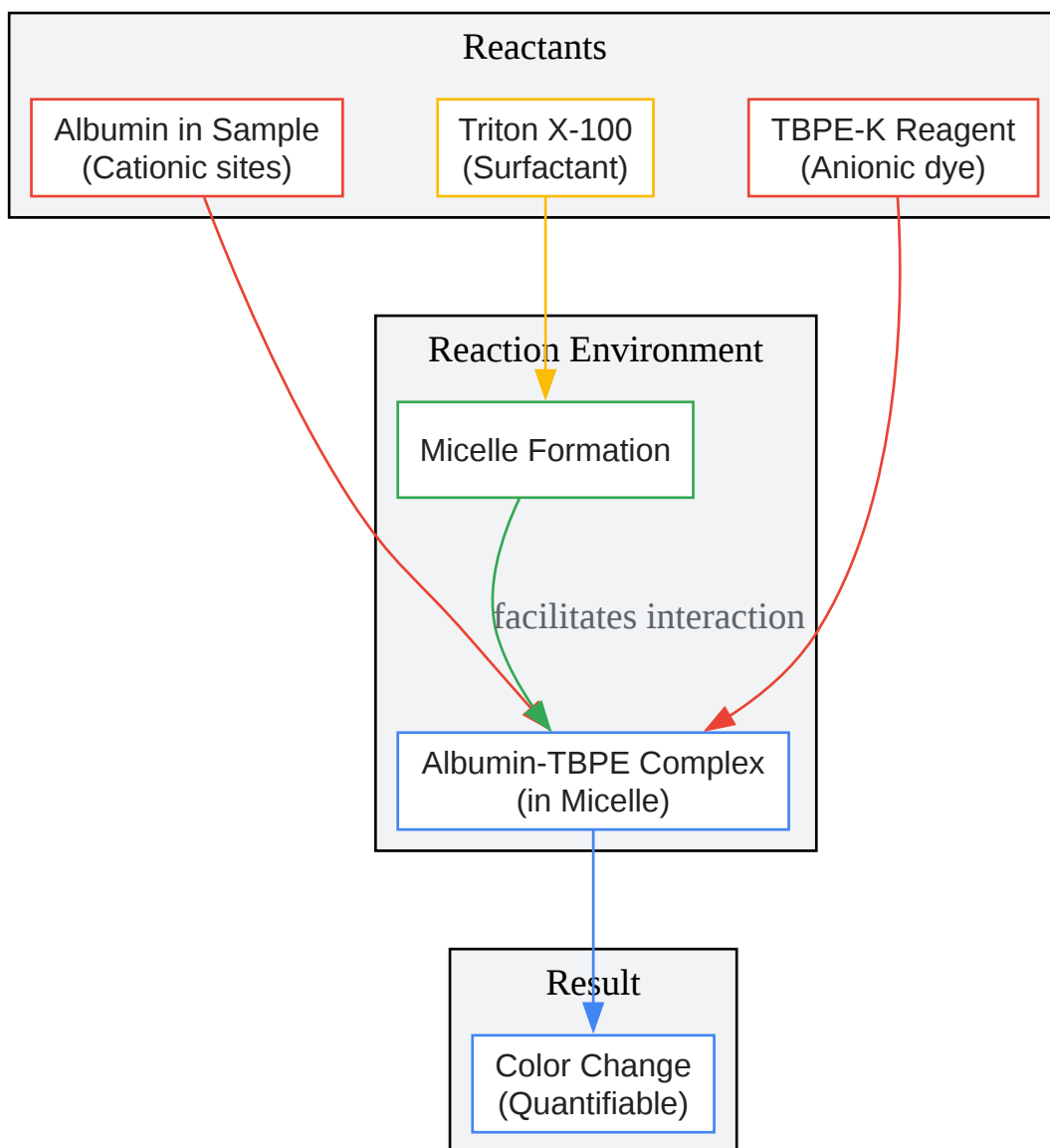
Experimental Workflow Overview



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Caption: High-level workflow for the TBPE-K albumin assay.

Mechanism of Action



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Caption: Interaction of albumin, TBPE-K, and Triton X-100.

Detailed Protocol for Urinary Albumin Assay

Materials

- **Tetrabromophenolphthalein** ethyl ester potassium salt (TBPE-K, CAS 62637-91-6)
- Human Serum Albumin (HSA), Fraction V, ≥95%

- Triton X-100
- 200-proof Ethanol
- Deionized (DI) water
- Spectrophotometer capable of reading absorbance at the required wavelength (typically around 600-610 nm)
- Calibrated pipettes
- Test tubes or microplate

Reagent Preparation

TBPE-K Reagent Solution (2×10^{-4} mol/L TBPE in 0.4% v/v Triton X-100)[[2](#)]

- Calculate the mass of TBPE-K required. The molecular weight of TBPE-K is approximately 701.1 g/mol . For 100 mL of solution:
 - $0.0002 \text{ mol/L} \times 0.1 \text{ L} \times 701.1 \text{ g/mol} = 0.014 \text{ g}$
- Weigh 0.014 g of TBPE-K.[[2](#)]
- Dissolve the TBPE-K in 100 mL of 200-proof ethanol.
- Add 0.4 mL of Triton X-100 to the solution.
- Mix thoroughly until fully dissolved.
- Store the reagent in a tightly sealed container, protected from light.

Albumin Stock Solution (e.g., 1000 mg/L)

- Accurately weigh the required amount of HSA.
- Dissolve in a known volume of DI water to achieve the desired stock concentration.

Albumin Standards

- Perform serial dilutions of the Albumin Stock Solution with DI water to prepare a series of standards covering the expected analytical range (e.g., 0, 25, 50, 100, 150, 200 mg/L).

Assay Procedure

- Sample Preparation: If necessary, centrifuge urine samples to remove any particulate matter.
- Assay Setup:
 - Label tubes or microplate wells for blanks, standards, and unknown samples.
 - Pipette a specific volume of the TBPE-K Reagent Solution into each tube/well (e.g., 2.0 mL).
- Addition of Standards and Samples:
 - To the "blank" tube, add a volume of DI water equal to the sample volume (e.g., 100 μ L).
 - To the "standard" tubes, add the same volume of each corresponding albumin standard (e.g., 100 μ L).
 - To the "sample" tubes, add the same volume of the urine sample (e.g., 100 μ L).
- Incubation:
 - Mix the contents of each tube/well thoroughly.
 - Incubate at room temperature for a defined period (e.g., 5-10 minutes), protected from light.
- Measurement:
 - Set the spectrophotometer to the wavelength of maximum absorbance for the albumin-TBPE complex (consult literature or determine empirically, typically around 600-610 nm).
 - Zero the spectrophotometer using the "blank" solution.
 - Measure the absorbance of each standard and sample.

- Data Analysis:
 - Construct a standard curve by plotting the absorbance of the standards against their known concentrations.
 - Determine the concentration of albumin in the unknown samples by interpolating their absorbance values from the standard curve.
 - If samples were diluted, multiply the result by the dilution factor.
 - As noted in the "Interferences" section, for urinary albumin, it is advisable to also measure creatinine and apply a correction factor if necessary.^{[1][2]}

References

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